Technical Whitepaper: Structural Elucidation, Synthesis, and Applications of N-Boc-(+/-)-2,2-dimethylhex-5-en-3-amine
Technical Whitepaper: Structural Elucidation, Synthesis, and Applications of N-Boc-(+/-)-2,2-dimethylhex-5-en-3-amine
Executive Summary
In modern organic synthesis and drug discovery, highly functionalized, sterically hindered aliphatic amines serve as critical building blocks for developing metabolically stable pharmacophores. N-Boc-(+/-)-2,2-dimethylhex-5-en-3-amine (frequently cataloged under the slightly imprecise name N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine[1]) is a highly versatile alpha-tertiary homoallylic amine. The presence of the bulky tert-butyl group provides unique conformational rigidity, while the terminal olefin and Boc-protected amine offer orthogonal handles for complex molecule synthesis, such as the generation of peptidomimetics and hindered piperidines.
This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating synthetic methodology, and its downstream applications in drug development.
Chemical Identity and Structural Analysis
The target compound is a racemic mixture of a homoallylic amine protected by a tert-butyloxycarbonyl (Boc) group. The unprotected free amine is frequently isolated and handled as its hydrochloride salt (CAS 1448804-55-4)[2] due to the volatility and oxidation susceptibility of the free base.
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical parameters of the Boc-protected compound[3],[4],[5]:
| Property | Value |
| IUPAC Name | tert-Butyl (2,2-dimethylhex-5-en-3-yl)carbamate |
| Common Catalog Name | N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine |
| CAS Registry Number | 1335042-65-3 |
| Molecular Formula | C₁₃H₂₅NO₂ |
| Molecular Weight | 227.35 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Predicted Boiling Point | 250 – 260 °C (at 760 mmHg) |
| Predicted Density | 0.92 ± 0.05 g/cm³ |
| Solubility Profile | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H₂O |
Synthetic Methodology and Mechanistic Insights
Because alpha-tertiary amines are sterically demanding, their synthesis requires carefully controlled methodologies. The most robust route to synthesize this compound involves a three-stage process starting from pivaloyl chloride: Weinreb amide formation, Grignard allylation, and reductive amination .
Mechanistic Causality
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The Weinreb Amide Intermediate: Direct addition of Grignard reagents (like allylmagnesium bromide) to acid chlorides typically results in over-addition, yielding unwanted tertiary alcohols. By first converting pivaloyl chloride to a Weinreb amide, the initial Grignard addition forms a stable tetrahedral chelate. This chelate survives until the aqueous acidic workup, exclusively yielding the desired ketone ().
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pH-Controlled Reductive Amination: The conversion of the ketone to the amine utilizes sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate. The reaction is naturally buffered to ~pH 6. This specific pH is critical: it is acidic enough to protonate the ketone (facilitating iminium ion formation) but not so acidic that it decomposes the reducing agent. NaBH₃CN selectively reduces the iminium ion over the starting ketone.
Fig 1. Step-by-step synthetic workflow from pivaloyl chloride to the target Boc-protected amine.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity during synthesis.
Protocol 1: Synthesis of 2,2-Dimethylhex-5-en-3-one
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Amidation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (2.2 eq) followed by the dropwise addition of pivaloyl chloride (1.0 eq).
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Workup & Validation: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Validation Checkpoint: ¹H NMR should show two distinct singlets (~3.18 ppm and ~3.68 ppm) corresponding to the N-methoxy and N-methyl groups of the Weinreb amide.
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Allylation: Dissolve the Weinreb amide in anhydrous THF. Cool to 0 °C under an inert argon atmosphere. Add allylmagnesium bromide (1.2 eq, 1M in THF) dropwise.
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Hydrolysis: Stir for 1 hour, then quench with 1M HCl to break the tetrahedral intermediate. Extract with diethyl ether, wash with brine, dry, and concentrate to yield the ketone.
Protocol 2: Reductive Amination and Boc-Protection
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Imine Formation: Dissolve 2,2-dimethylhex-5-en-3-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq). Stir at room temperature for 1 hour to establish the iminium equilibrium.
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Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. Stir for 12 hours.
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Isolation of Free Amine: Quench the reaction with 1M NaOH to free the amine from its salt. Extract with DCM. (This yields the free amine, CAS 1448804-55-4[2]).
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Boc Protection: Dissolve the crude amine in DCM. Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours.
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Self-Validating Purification: Monitor the Boc protection via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1).
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Validation Checkpoint: The free amine will stain positive (bright pink/purple) with a Ninhydrin dip. The successfully protected N-Boc product will not stain with Ninhydrin but will appear as a dark blue/green spot under Phosphomolybdic Acid (PMA) stain.
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Purify via silica gel flash chromatography to yield pure N-Boc-(+/-)-2,2-dimethylhex-5-en-3-amine[3].
Downstream Applications in Drug Development
The structural orthogonality of the terminal alkene and the Boc-protected amine makes this compound highly valuable for late-stage functionalization in drug discovery.
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Aza-Prins Cyclizations: The homoallylic amine motif is the premier precursor for Aza-Prins cyclizations. Upon deprotection and condensation with an aldehyde, the resulting iminium ion undergoes intramolecular attack by the terminal alkene, rapidly constructing highly substituted piperidine scaffolds—a ubiquitous pharmacophore in FDA-approved drugs.
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Cross-Metathesis: The terminal alkene can be subjected to ruthenium-catalyzed olefin metathesis (e.g., Grubbs II catalyst) to append complex lipophilic tails or cross-link into macrocycles.
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Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond yields gamma-amino alcohols, which are vital precursors for synthesizing constrained amino acid mimetics.
Fig 2. Downstream synthetic applications of the target compound in drug discovery.
Handling, Stability, and Storage Protocols
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Storage: The Boc-protected amine is highly stable but should be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation or degradation of the terminal olefin.
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Stability: The Boc group is stable to catalytic hydrogenation (if orthogonal protecting groups are used) and basic conditions, but will rapidly cleave under strongly acidic conditions (e.g., Trifluoroacetic acid in DCM, or 4M HCl in Dioxane).
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Handling: Standard laboratory PPE (gloves, goggles, lab coat) is required. Ensure manipulations are performed in a fume hood, as aliphatic amines and their derivatives can act as mild respiratory irritants.
References
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Weinreb Ketone Synthesis Organic Chemistry Portal URL:[Link]
Sources
- 1. squarix.de [squarix.de]
- 2. 2,2-Dimethylhex-5-en-3-amine hydrochloride | 1448804-55-4 [sigmaaldrich.com]
- 3. N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine | 1335042-65-3 [chemicalbook.com]
- 4. 1335042-65-3_N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amineCAS号:1335042-65-3_N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 5. Baimei Jihua (Henan) Pharmaceutical Technology Co., Ltd Product Catalog_Page94_ChemicalBook [chemicalbook.com]


